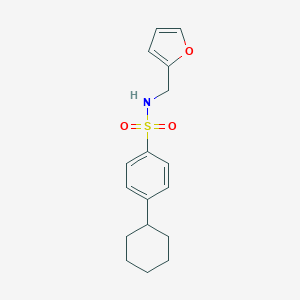
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and pharmacology. This compound belongs to the class of sulfonamide compounds and has a molecular formula of C19H23NO3S. In
Aplicaciones Científicas De Investigación
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to have potential as an anticancer agent.
Mecanismo De Acción
The exact mechanism of action of 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which play a crucial role in the production of prostaglandins. Prostaglandins are responsible for inducing inflammation, pain, and fever in the body. By inhibiting the activity of these enzymes, 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide can reduce the levels of inflammatory cytokines in the body, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to inhibit the proliferation of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. This makes it useful for studying the mechanisms of inflammation and pain in the body. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide. One area of interest is its potential as an anticancer agent. More research is needed to fully understand its effects on cancer cells and its potential as a cancer treatment. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide is a chemical compound that has potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and antipyretic properties make it useful for studying the mechanisms of inflammation and pain in the body. Additionally, it has potential as an anticancer agent. However, more research is needed to fully understand its effects and potential applications.
Métodos De Síntesis
The synthesis of 4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide involves the reaction between 4-cyclohexylbenzenesulfonyl chloride and 2-furylmethylamine. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
Nombre del producto |
4-cyclohexyl-N-(2-furylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-cyclohexyl-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c19-22(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-12,14,18H,1-3,5-6,13H2 |
Clave InChI |
GTZXBAQBBUAQLQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)

![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)




![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
